N-ethylpent-4-yn-1-amine
Description
Contextualization within N-Alkylated Alkynyl Amine Chemistry
N-ethylpent-4-yn-1-amine belongs to the broader class of N-alkylated alkynyl amines, which are organic compounds characterized by the presence of at least one nitrogen atom bonded to an alkyl group and a carbon chain containing a carbon-carbon triple bond. These compounds are significant synthetic intermediates due to their dual functionality. researchgate.net
The synthesis of N-alkylated amines can be achieved through various methods, including the N-alkylation of primary amines with alkyl halides or the reductive amination of carbonyl compounds. researchgate.netnih.gov In the case of this compound, a plausible synthetic route involves the reaction of pent-4-yn-1-amine with an ethylating agent, such as ethyl bromide, in a nucleophilic substitution reaction. wikipedia.org Alternatively, reductive amination of an appropriate aldehyde with ethylamine (B1201723) followed by subsequent synthetic modifications could yield the target compound. These synthetic strategies highlight the accessibility of N-alkylated alkynyl amines for laboratory and potential industrial use.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 77566-27-9 chemsrc.com |
| Molecular Formula | C₇H₁₃N bldpharm.com |
| Molecular Weight | 111.18 g/mol bldpharm.com |
| IUPAC Name | This compound |
| SMILES | C#CCCCNCC bldpharm.com |
Significance of the Terminal Alkyne and Secondary Amine Functional Groups
The chemical utility of this compound is rooted in the distinct reactivity of its two primary functional groups: the terminal alkyne and the secondary amine.
The Terminal Alkyne: This functional group is a cornerstone of modern synthetic chemistry. researchgate.net
Acidity and C-C Bond Formation: The hydrogen atom on the terminal alkyne is weakly acidic (pKa ≈ 25), allowing for its deprotonation by a strong base to form a potent carbon nucleophile known as an acetylide anion. alfa-chemistry.com This anion can then react with electrophiles, such as alkyl halides, to create new carbon-carbon bonds, a fundamental strategy for elongating carbon chains.
Click Chemistry: The terminal alkyne is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." alfa-chemistry.com This reaction allows for the efficient and specific covalent linking of two different molecular fragments, a technique widely employed in drug discovery, bioconjugation, and materials science. nih.govnih.gov
Synthetic Versatility: Alkynes are versatile precursors that can be transformed into a wide array of other functional groups. For example, they can be hydrogenated to form alkenes or alkanes, hydrated to yield ketones, or coupled with aryl halides in reactions like the Sonogashira coupling. chemistryviews.org
The Secondary Amine: The secondary amine group imparts basicity and nucleophilicity to the molecule.
Nucleophilicity and Basicity: The lone pair of electrons on the nitrogen atom makes the amine group a good nucleophile and a base. It can react with acids to form ammonium (B1175870) salts and with various electrophiles to create new C-N bonds. nih.gov
Reactions with Carbonyls: Secondary amines react with aldehydes and ketones to form enamines, which are valuable intermediates in organic synthesis, capable of acting as nucleophiles in their own right.
Further Functionalization: The amine can undergo further alkylation to produce tertiary amines and quaternary ammonium salts or acylation with acyl chlorides or anhydrides to form amides. This reactivity allows for the modulation of the molecule's physical and biological properties. nih.govnih.gov
Overview of Advanced Research Trajectories
While specific research focused exclusively on this compound is emerging, the compound's structure suggests several advanced research directions based on the established utility of its functional groups.
Medicinal Chemistry: The bifunctional nature of this compound makes it an attractive scaffold for the synthesis of novel therapeutic agents. The secondary amine is a common feature in many biologically active compounds, influencing properties like solubility and receptor binding affinity. researchgate.netnih.gov The terminal alkyne can be used as a handle to attach the molecule to larger biological targets or to construct complex heterocyclic systems, which are prevalent in pharmaceuticals. nih.gov
Materials Science: In materials science, molecules containing terminal alkynes are valued as monomers for polymerization or as cross-linking agents to modify material properties. nih.govchemistryviews.org this compound could potentially be incorporated into polymers, with the amine group providing a site for further modification or for influencing the material's surface properties and adhesion.
Catalysis: The ability of both nitrogen and the alkyne's π-system to coordinate with transition metals suggests a potential role as a ligand in catalysis. The development of novel catalysts is a continuous effort in chemistry, and small, functionalized molecules like this compound can serve as precursors to more complex ligand systems that may enable new and efficient chemical transformations.
Representative Spectroscopic Data
| Spectroscopy | Expected Signals |
|---|---|
| ¹H NMR | Signals for the terminal alkyne proton (C≡C-H), methylene (B1212753) groups adjacent to the alkyne (C≡C-CH₂), the nitrogen (N-CH₂), and the ethyl group (CH₂CH₃). |
| ¹³C NMR | Resonances for the two sp-hybridized carbons of the alkyne, as well as the sp³-hybridized carbons of the alkyl chain and the ethyl group. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the secondary amine, the terminal alkyne C-H stretch (around 3300 cm⁻¹), and the C≡C triple bond stretch (around 2100 cm⁻¹). |
Structure
3D Structure
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
N-ethylpent-4-yn-1-amine |
InChI |
InChI=1S/C7H13N/c1-3-5-6-7-8-4-2/h1,8H,4-7H2,2H3 |
InChI Key |
NYJNTUUPMSFHKC-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCC#C |
Origin of Product |
United States |
Advanced Derivatization and Functionalization Strategies for N Ethylpent 4 Yn 1 Amine
Selective Chemical Transformations of the Terminal Alkyne Moiety
The terminal alkyne group of N-ethylpent-4-yn-1-amine is a highly valuable functional handle for carbon-carbon bond formation and the introduction of various substituents. Its reactivity can be selectively harnessed through several modern synthetic methodologies.
Diversification via Click Chemistry Methodologies
"Click chemistry," a concept introduced by K. Barry Sharpless, describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.gov The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.govrsc.org This reaction is known for its exceptional reliability and compatibility with a wide range of functional groups, making it an ideal strategy for the derivatization of this compound. The reaction proceeds smoothly in various solvents, including aqueous media, and is catalyzed by a copper(I) source, often generated in situ from a copper(II) salt and a reducing agent. researchgate.net
Another important variant is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which obviates the need for a cytotoxic copper catalyst. magtech.com.cntue.nl SPAAC utilizes strained cyclooctynes that react readily with azides at room temperature. magtech.com.cnrsc.orgchemrxiv.org This bioorthogonal reaction is particularly useful for applications in biological systems.
The versatility of click chemistry allows for the conjugation of this compound to a vast array of molecules, including biomolecules, polymers, and fluorescent tags, by simply reacting it with the corresponding azide-functionalized partner.
Table 1: Representative "Click Chemistry" Reactions with Aminoalkynes This table presents illustrative examples of click chemistry reactions involving aminoalkynes, demonstrating the versatility of this methodology. The specific substrates and conditions are representative and may be adapted for this compound.
| Alkyne Reactant | Azide (B81097) Reactant | Catalyst/Conditions | Product | Reference |
| N-propargyl-N-methylaniline | Benzyl azide | CuI, DIPEA, THF | 1-Benzyl-4-((methyl(phenyl)amino)methyl)-1H-1,2,3-triazole | nih.gov |
| Propargyl amine | Phenyl azide | CuSO₄·5H₂O, Sodium Ascorbate, tBuOH/H₂O | 1-Phenyl-4-(aminomethyl)-1H-1,2,3-triazole | nih.gov |
| N-Boc-propargylamine | 1-Azido-4-nitrobenzene | [Cu(PPh₃)₃Br], CH₂Cl₂ | tert-butyl ((1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate | rsc.org |
Palladium-Catalyzed Sonogashira Coupling and Related Cross-Coupling Reactions
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct method for the synthesis of substituted alkynes. scirp.orgwikipedia.orgorganic-chemistry.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgnrochemistry.com The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.orgnrochemistry.com
The reactivity of the halide partner follows the general trend of I > Br > Cl > F. wikipedia.org This allows for selective couplings if multiple different halogens are present in the coupling partner. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov
By employing the Sonogashira coupling, the this compound scaffold can be readily elaborated with a wide variety of aromatic and heteroaromatic systems, which is of significant interest in medicinal chemistry and materials science. nih.govnih.govresearchgate.net
Table 2: Examples of Sonogashira Coupling with Amino-functionalized Alkynes This table provides examples of Sonogashira coupling reactions with alkynes bearing amino functionalities, illustrating the scope and conditions applicable to the derivatization of this compound.
| Alkyne | Aryl/Vinyl Halide | Catalyst System | Base/Solvent | Product | Reference |
| N-propargyl-N-isopropylaniline | Iodobenzene | Pd(PPh₃)₂Cl₂, CuI | Et₃N, THF | N-isopropyl-N-(3-phenylprop-2-yn-1-yl)aniline | scirp.orgscirp.org |
| 3-(Dimethylamino)propyne | 1-Bromo-4-nitrobenzene | Pd(OAc)₂, PPh₃, CuI | i-Pr₂NH, DMF | 3-(Dimethylamino)-1-(4-nitrophenyl)propyne | organic-chemistry.org |
| N-Boc-propargylamine | 2-Iodopyridine | PdCl₂(PPh₃)₂, CuI | Et₃N, CH₃CN | tert-butyl (3-(pyridin-2-yl)prop-2-yn-1-yl)carbamate | libretexts.org |
Hydrometallation and Carbometallation for Alkyne Functionalization
Hydrometallation involves the addition of a metal-hydride bond across the alkyne, leading to the formation of a vinyl-metal species. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. The regioselectivity of the hydrometallation is a key aspect, and can often be controlled by the choice of metal catalyst and reaction conditions. researchgate.netnih.govrsc.org For instance, hydrostannylation and hydrosilylation can provide vinylstannanes and vinylsilanes, respectively, which are versatile intermediates in further cross-coupling reactions. researchgate.net
Carbometallation, the addition of an organometallic reagent across the alkyne, is a powerful tool for constructing more complex carbon skeletons. nih.govbeilstein-journals.orgwikipedia.orgrsc.org Both intermolecular and intramolecular versions of this reaction are known. nih.govbeilstein-journals.org The resulting vinyl-metal species can be further functionalized. The regioselectivity of carbometallation is influenced by steric and electronic factors of both the alkyne and the organometallic reagent.
These methods provide access to a diverse array of substituted alkenes derived from this compound, with control over the stereochemistry of the newly formed double bond.
Targeted Modifications of the Secondary Amine Moiety
The secondary amine in this compound serves as a nucleophilic center, enabling a variety of transformations to introduce new substituents or to construct heterocyclic systems.
Regioselective N-Alkylation and N-Acylation Reactions
N-alkylation of the secondary amine can be achieved through various methods. A common approach is the reaction with alkyl halides, although this can sometimes lead to over-alkylation to form a quaternary ammonium (B1175870) salt. researchgate.net Reductive amination offers a more controlled method for mono-alkylation. bohrium.comrsc.orgorganic-chemistry.org This two-step, one-pot process involves the initial formation of an iminium ion with an aldehyde or ketone, followed by reduction with a suitable hydride reagent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. organic-chemistry.org More recently, the use of carboxylic acids as alkylating agents in reductive amination has been developed. bohrium.comrsc.org
N-acylation is a straightforward method to introduce an acyl group onto the nitrogen atom, typically by reacting the amine with an acyl chloride or an anhydride. This reaction is generally high-yielding and can be used to install a wide variety of functional groups or to protect the amine.
Table 3: N-Alkylation and N-Acylation of Secondary Amines This data table provides representative examples of N-alkylation and N-acylation reactions on secondary amines, which are analogous to the potential transformations of the secondary amine in this compound.
| Amine Substrate | Reagent | Conditions | Product | Reference |
| Dibenzylamine | Benzyl bromide | K₂CO₃, CH₃CN | Tribenzylamine | researchgate.net |
| Piperidine | Benzaldehyde, NaBH(OAc)₃ | CH₂Cl₂ | 1-Benzylpiperidine | organic-chemistry.org |
| N-Methylaniline | Acetic anhydride | Pyridine | N-Acetyl-N-methylaniline | rsc.org |
| Pyrrolidine | Benzoyl chloride | Et₃N, CH₂Cl₂ | 1-Benzoylpyrrolidine | rsc.org |
Formation of Nitrogen-Containing Heterocycles
The bifunctional nature of this compound and its derivatives makes it an excellent precursor for the synthesis of nitrogen-containing heterocycles. Intramolecular reactions, such as hydroamination or other cyclization cascades, can lead to the formation of five- or six-membered rings. nih.govresearchgate.netacs.orguwindsor.ca
For instance, intramolecular hydroamination of the alkyne onto the amine, often catalyzed by transition metals, can lead to the formation of substituted pyrrolidines or piperidines. nih.govnih.gov The regioselectivity of the cyclization (exo-dig vs. endo-dig) is a critical factor that can be influenced by the catalyst and the substrate structure.
Furthermore, multi-component reactions involving the aminoalkyne can provide access to more complex heterocyclic systems. nih.gov These strategies offer a powerful means to rapidly build molecular complexity from the this compound scaffold. nih.govdtic.milorganic-chemistry.orgnih.govresearchgate.net
Integrated Chemo-, Regio-, and Stereoselective Approaches
The dual functionality of this compound provides a platform for the development of integrated synthetic strategies that control chemo-, regio-, and stereoselectivity.
The distinct chemical nature of the secondary amine and the terminal alkyne allows for orthogonal reactivity. This means that one functional group can be selectively reacted while the other remains unchanged, and vice versa. For example, the amine can be protected, allowing for transformations at the alkyne, such as Sonogashira coupling or click chemistry. Subsequently, the amine can be deprotected and further functionalized. This orthogonal design is a powerful strategy for the synthesis of complex, multifunctional compounds.
While this compound itself is achiral, subsequent transformations can introduce chirality. For instance, reactions involving the alkyne can create a new stereocenter. If these reactions are carried out using chiral catalysts or reagents, it is possible to achieve asymmetric induction, leading to the preferential formation of one enantiomer over the other. mdpi.comnih.govnih.govyoutube.comresearchgate.net
Furthermore, if a chiral auxiliary is attached to the nitrogen atom, it can influence the stereochemical outcome of reactions at the alkyne or other parts of the molecule. This approach is a cornerstone of asymmetric synthesis and could be applied to generate enantiomerically enriched derivatives of this compound for applications in medicinal chemistry and materials science.
Advanced Applications of N Ethylpent 4 Yn 1 Amine in Synthetic and Materials Science Research
N-ethylpent-4-yn-1-amine as a Strategic Building Block in Organic Synthesis
The dual reactivity of this compound positions it as a strategic component in the synthesis of complex organic molecules. Its ability to act as a molecular linchpin, connecting different fragments through its two reactive ends, is a key asset in modern organic synthesis.
Construction of Architecturally Complex Molecular Architectures
The linear five-carbon backbone of this compound provides a flexible spacer that can be incorporated into larger, more intricate molecular designs. The terminal alkyne can undergo a variety of coupling reactions, such as the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, to form extended conjugated systems or macrocycles. Simultaneously, the secondary amine can be functionalized to introduce additional complexity, such as chiral auxiliaries or other functional groups. This allows for the stepwise and controlled assembly of architecturally complex molecules that would be challenging to synthesize through other methods.
Modular Synthesis of Diverse Nitrogen-Containing Heterocyclic Systems
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The structural motifs of this compound make it an ideal precursor for the modular synthesis of a variety of these important ring systems. nih.govnih.govopenmedicinalchemistryjournal.com The intramolecular reaction between the amine and a functionalized alkyne, or intermolecular reactions with other building blocks, can lead to the formation of diverse heterocyclic scaffolds. For instance, cycloaddition reactions involving the alkyne moiety can generate five- or six-membered rings, which can then be further modified via reactions at the nitrogen atom. researchgate.netnih.gov This modular approach allows for the rapid generation of libraries of related compounds for biological screening.
Precursor in Stereoselective Total Synthesis of Bioactive Analogues
In the realm of total synthesis, the strategic incorporation of fragments with defined stereochemistry is paramount. While specific examples involving this compound are not prevalent in the literature, its structure lends itself to being a precursor in the stereoselective synthesis of analogues of bioactive natural products. The amine functionality can be derived from a chiral pool or be subjected to asymmetric synthesis, thereby introducing a stereocenter. Subsequent transformations at the alkyne terminus can then be used to build up the carbon skeleton of the target molecule, allowing for the synthesis of enantiomerically pure or enriched bioactive compounds.
Development of Chemical Probes and Bioconjugation Tools
The field of chemical biology relies heavily on the development of molecular tools to probe and manipulate biological systems. The unique features of this compound make it an attractive scaffold for the design of such tools.
Integration into Bioorthogonal Labeling Strategies via Click Chemistry
The terminal alkyne group of this compound is a perfect handle for "click chemistry," a set of bioorthogonal reactions that are highly efficient and selective in biological environments. nih.govmdpi.comsemanticscholar.orgnih.gov Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are powerful methods for labeling biomolecules. nih.gov this compound can be incorporated into a larger molecule of interest, which can then be selectively tagged with an azide-bearing reporter molecule, such as a fluorophore or a biotin (B1667282) tag, even within the complex environment of a living cell. mdpi.com
| Click Chemistry Reaction | Description | Key Features |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A reaction between a terminal alkyne and an azide (B81097), catalyzed by copper(I), to form a stable triazole linkage. | High efficiency, mild reaction conditions, wide functional group tolerance. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A catalyst-free reaction between a strained cyclooctyne (B158145) and an azide to form a triazole. | Bioorthogonal (no toxic copper catalyst required), suitable for in vivo applications. |
Design of Fluorescent and Affinity Probe Scaffolds
The bifunctional nature of this compound allows for the straightforward design of chemical probes. A fluorescent dye can be attached to the molecule via the amine functionality, while the alkyne can be used to link the probe to a biomolecule of interest or a solid support. This modular design enables the creation of a wide range of fluorescent probes for various applications, including fluorescence microscopy and flow cytometry. Similarly, by attaching a high-affinity ligand to the alkyne, this compound can be converted into an affinity probe for capturing and identifying specific proteins or other biomolecules from complex mixtures.
| Probe Type | Design Strategy | Potential Application |
| Fluorescent Probe | Attach a fluorophore to the amine and a targeting moiety to the alkyne. | Imaging the localization of a specific biomolecule within a cell. |
| Affinity Probe | Attach a biotin tag to the amine and a ligand to the alkyne. | Isolating and identifying the binding partners of a specific protein. |
Contributions to Catalysis and Polymer Chemistry
No research was found that specifically implicates this compound in the following applications:
Emerging Research in Advanced Functional Materials
Similarly, the search for emerging research on the use of this compound in the development of advanced functional materials did not yield any relevant results. This indicates a lack of published work exploring the incorporation of this compound into materials with novel electronic, optical, or structural properties.
Q & A
Q. What are the optimal synthetic routes for N-ethylpent-4-yn-1-amine, and how do reaction conditions influence yield?
this compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting pent-4-yn-1-amine with ethyl halides (e.g., ethyl bromide) in the presence of a base (e.g., K₂CO₃) in anhydrous solvents like THF or DMF. Temperature control (60–80°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions, such as alkyne polymerization . For example, similar homopropargylic amine syntheses achieved yields of 65–80% under these conditions .
Q. Key Parameters Table
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | THF/DMF | Prevents hydrolysis |
| Temperature | 60–80°C | Balances reaction rate vs. degradation |
| Base | K₂CO₃/NaHCO₃ | Neutralizes HX byproduct |
| Reaction Time | 12–24 hours | Ensures completion |
Q. How can researchers characterize the purity and structural integrity of this compound?
Use a combination of 1H/13C NMR to confirm the alkyne proton (δ ~1.9–2.1 ppm) and ethyl group signals (δ ~1.2 ppm for CH₃, δ ~2.5–3.0 ppm for NCH₂). FT-IR should show a sharp alkyne C≡C stretch near 2100–2260 cm⁻¹. GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) can assess purity (>95% recommended for biological studies) . Reference NIST thermodynamic data for cross-validation .
Q. What storage conditions ensure long-term stability of this compound?
Store in airtight, amber glass vials under inert gas (argon) at –20°C to prevent oxidation or moisture absorption. Stability studies on analogous amines show <5% degradation over 12 months under these conditions . Avoid exposure to light or strong acids/bases, which may protonate the amine or induce alkyne reactions.
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in click chemistry or cycloaddition reactions?
The terminal alkyne group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), but the ethyl substituent may introduce steric hindrance. Computational modeling (DFT) can predict regioselectivity in reactions with azides. For example, bulky substituents reduce reaction rates by 20–40% compared to unsubstituted alkynes . Experimental validation via kinetic studies (e.g., monitoring by in-situ IR) is recommended .
Q. How can contradictory data on biological activity (e.g., receptor binding vs. cytotoxicity) be resolved for this compound derivatives?
Contradictions often arise from assay-specific conditions. For receptor-binding studies:
- Use radioligand displacement assays (e.g., with ³H-labeled antagonists) to quantify affinity (IC₅₀).
- For cytotoxicity, employ MTT assays across multiple cell lines (e.g., HEK293, HepG2) and validate with apoptosis markers (e.g., caspase-3).
- Cross-reference with molecular docking simulations to identify binding poses that explain selectivity .
Q. What strategies mitigate nitrosamine formation risks during this compound synthesis or storage?
Nitrosamine contamination can occur if secondary amines react with nitrosating agents (e.g., NO⁺ sources). Mitigation includes:
- Process design : Avoid NaNO₂ or amine-containing raw materials in shared equipment .
- Analytical controls : LC-MS/MS monitoring for nitrosamine byproducts (e.g., N-nitrosopent-4-yn-1-amine) with detection limits <1 ppb .
- Storage : Add antioxidants (e.g., BHT) to formulations and test stability under accelerated conditions (40°C/75% RH) .
Q. How can computational methods predict the metabolic fate of this compound in pharmacological studies?
Use in-silico tools like SwissADME or ADMET Predictor™ to:
Q. What are the challenges in scaling up this compound synthesis from milligram to kilogram quantities?
Key challenges include:
- Exotherm management : Use jacketed reactors with controlled cooling to prevent alkyne decomposition.
- Purification : Switch from column chromatography to fractional distillation or recrystallization (solvent: hexane/ethyl acetate).
- Safety : Monitor for ethylamine vapors (TLV: 10 ppm) and implement explosion-proof equipment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
